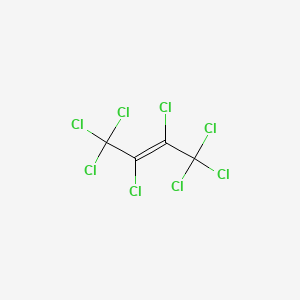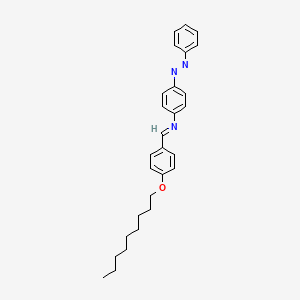
4-[4-n-Nonyloxybenzylideneamino)azobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-n-Nonyloxybenzylideneamino)azobenzene is a compound belonging to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two phenyl rings. Azobenzenes are well-known for their photoisomerization properties, where they can switch between trans and cis forms upon exposure to light. This unique property makes them valuable in various applications, including dyes, molecular switches, and advanced materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-n-Nonyloxybenzylideneamino)azobenzene typically involves the azo coupling reaction, which is a classical method for preparing azo compounds. This reaction involves the coupling of diazonium salts with activated aromatic compounds. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as phenol or aniline derivatives, to form the azo compound.
Industrial Production Methods
Industrial production of azobenzenes, including this compound, often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-n-Nonyloxybenzylideneamino)azobenzene undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between trans and cis forms upon exposure to UV or visible light.
Oxidation and Reduction: The azo group can be reduced to form hydrazo compounds or oxidized to form nitroso derivatives.
Substitution Reactions: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Photoisomerization: UV or visible light is used to induce the isomerization.
Reduction: Common reducing agents include sodium dithionite and zinc in acetic acid.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products
Photoisomerization: Trans and cis isomers of the compound.
Reduction: Hydrazo compounds.
Oxidation: Nitroso derivatives.
Aplicaciones Científicas De Investigación
4-[4-n-Nonyloxybenzylideneamino)azobenzene has a wide range of applications in scientific research:
Chemistry: Used as a molecular switch in various chemical reactions and processes.
Biology: Employed in the study of photoresponsive DNA and protein interactions.
Medicine: Investigated for potential use in drug delivery systems and photopharmacology.
Industry: Utilized in the development of smart materials, such as light-responsive polymers and coatings.
Mecanismo De Acción
The primary mechanism of action for 4-[4-n-Nonyloxybenzylideneamino)azobenzene is its ability to undergo photoisomerization. Upon exposure to UV or visible light, the compound switches between its trans and cis forms. This conformational change can affect the compound’s interaction with other molecules, such as DNA or proteins, leading to changes in their structure and function . The molecular targets and pathways involved include DNA base-stacking interactions and protein conformational changes .
Comparación Con Compuestos Similares
4-[4-n-Nonyloxybenzylideneamino)azobenzene can be compared with other azobenzene derivatives:
4-(Benzylideneamino)azobenzene: Lacks the nonyloxy group, resulting in different mesomorphic properties.
3-(4-Dodecyloxybenzoyloxy)azobenzene: Exhibits different phase behavior and thermal properties.
Disperse Red 1: A commonly used azobenzene dye with different photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique mesomorphic and photophysical properties, making it suitable for specialized applications in materials science and photochemistry .
Propiedades
Número CAS |
37635-43-1 |
|---|---|
Fórmula molecular |
C28H33N3O |
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
1-(4-nonoxyphenyl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C28H33N3O/c1-2-3-4-5-6-7-11-22-32-28-20-14-24(15-21-28)23-29-25-16-18-27(19-17-25)31-30-26-12-9-8-10-13-26/h8-10,12-21,23H,2-7,11,22H2,1H3 |
Clave InChI |
YVPYZHCSBVXQFE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({(2E)-3-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B14140462.png)
![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14140464.png)
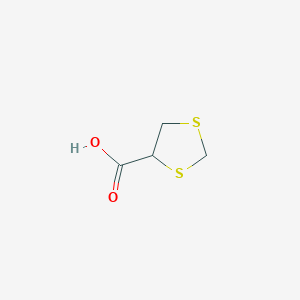
![methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B14140477.png)
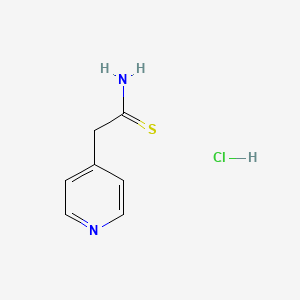
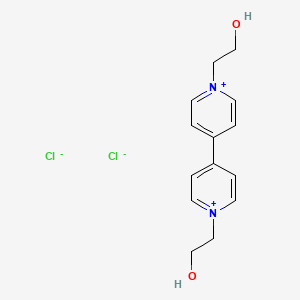
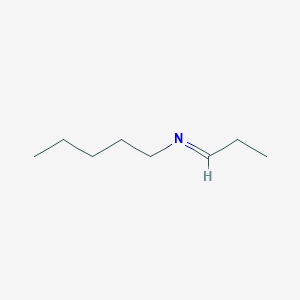
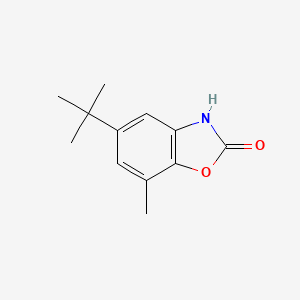
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B14140491.png)



![4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14140532.png)
